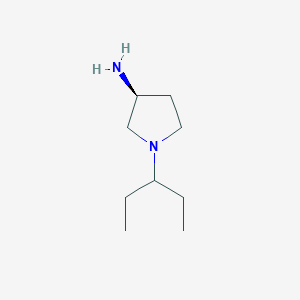

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

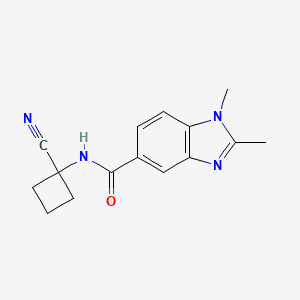

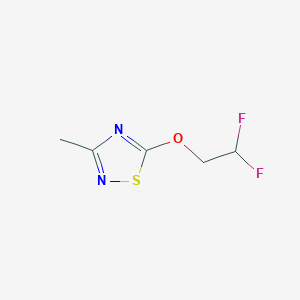

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine is a compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis. The compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and an alkyl chain, which in this case is derived from pentane. The stereochemistry of the compound is specified as (S), indicating the spatial configuration of the molecule around its chiral center.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in the literature. For instance, a facile approach to synthesize multifunctionalized 5-alkylidene-3-pyrrolin-2-ones has been reported, which involves a regioselective oxidative cyclization of 2,4-pentanediones with primary amines and sodium sulfinates . Although this method does not directly describe the synthesis of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine, it provides insight into the types of reactions that can be used to construct pyrrolidine rings with various substituents.

Molecular Structure Analysis

The molecular structure of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine would include a pyrrolidine ring with a pentan-3-yl substituent. The (S) designation indicates that the molecule has a specific three-dimensional orientation, which can be crucial for its biological activity. The stereochemistry of such compounds is often a key factor in their synthesis and application, especially in the pharmaceutical industry.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine, they do provide information on the synthesis of related compounds. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition and a stereoselective alkylation . These types of reactions are indicative of the chemical manipulations that can be performed on pyrrolidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine would be influenced by its functional groups and stereochemistry. The pyrrolidine ring is known to impart certain properties such as polarity and potential hydrogen bonding capability. The alkyl chain contributes to the hydrophobic character of the molecule. The exact properties would depend on the specific substituents and stereochemistry of the compound, which would affect its solubility, boiling point, melting point, and reactivity.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatization

- Identification and Derivatization of Cathinones: A study by Nycz et al. (2016) explored the identification of novel hydrochloride salts of cathinones, including derivatives of pyrrolidin, through spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction (Nycz, Paździorek, Małecki, & Szala, 2016).

Structural and Spectroscopic Analysis

- Nucleophilic Substitution Studies: Research by Adcock and Gakh (1992) involved the study of nucleophilic substitution of specific compounds by tertiary amines and pyridines, contributing to the understanding of cage quaternary salts (Adcock & Gakh, 1992).

Development of Novel Compounds

Synthesis of Pyrrolidines and Tetrahydrofurans

Sastry et al. (2011) described a new approach to synthesizing 1,2,3-trisubstituted pyrrolidines, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Sastry, Mangelinckx, Lucas, & Kimpe, 2011).

Preparation of α,α-Dioxoketene Acetals

Research by Al-Adiwish et al. (2013) involved synthesizing new α,α-dioxoketene-N,S-acetals and -N,N-acetals, demonstrating the potential of using pyrrolidine derivatives in complex organic syntheses (Al-Adiwish, Yamin, & Yaacob, 2013).

Spectroscopic Decomposition Studies

- Decomposition of Amine Derivatives: Mokuolu et al. (2005) investigated the zinc-promoted decomposition of bis(2-{pyrid-2-yl}ethyl)amine derivatives, contributing to the understanding of complex chemical processes involving pyrrolidine derivatives (Mokuolu, Kilner, Barrett, McGowan, & Halcrow, 2005).

Eigenschaften

IUPAC Name |

(3S)-1-pentan-3-ylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-9(4-2)11-6-5-8(10)7-11/h8-9H,3-7,10H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQCGPVZOABCIU-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1CC[C@@H](C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Pentan-3-yl)pyrrolidin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B3008840.png)

![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008850.png)

![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)